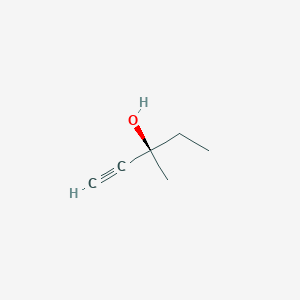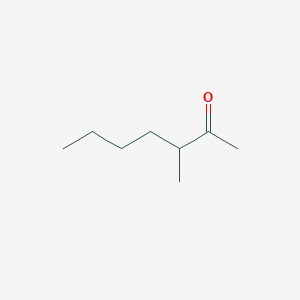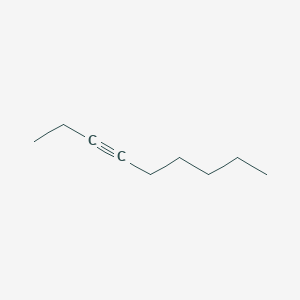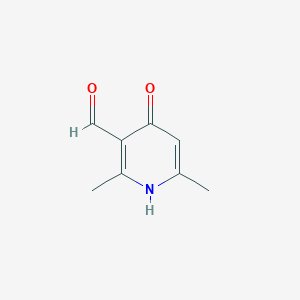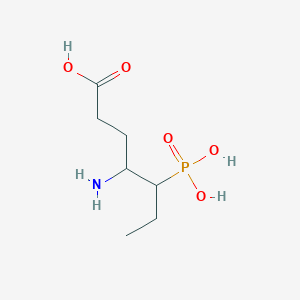
4-Amino-5-phosphonoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-phosphonoheptanoic acid (AP7) is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS) and is involved in various physiological and pathological processes. AP7 has been extensively studied for its potential applications in research, particularly in the field of neuroscience and neuropharmacology.
作用機序
4-Amino-5-phosphonoheptanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor and blocking the binding of the co-agonist glycine. This results in the inhibition of the NMDA receptor-mediated calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and neuronal survival. 4-Amino-5-phosphonoheptanoic acid has been shown to selectively block the NMDA receptor and has no effect on other glutamate receptors, such as AMPA and kainate receptors.
生化学的および生理学的効果
4-Amino-5-phosphonoheptanoic acid has been shown to have various biochemical and physiological effects on the CNS. It has been shown to block the induction of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. 4-Amino-5-phosphonoheptanoic acid has also been shown to reduce the excitability of neurons and to inhibit the generation of epileptiform activity. In addition, 4-Amino-5-phosphonoheptanoic acid has been shown to have neuroprotective effects by preventing the excitotoxicity that is associated with ischemia, traumatic brain injury, and neurodegenerative diseases.
実験室実験の利点と制限
4-Amino-5-phosphonoheptanoic acid has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of the glutamatergic neurotransmission. It is also a stable compound that can be easily synthesized and stored. However, 4-Amino-5-phosphonoheptanoic acid has some limitations for lab experiments. It has a short half-life and a low solubility in aqueous solutions, which can limit its effectiveness in some experimental paradigms. In addition, 4-Amino-5-phosphonoheptanoic acid can have off-target effects on other proteins and receptors, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the use of 4-Amino-5-phosphonoheptanoic acid in scientific research. One direction is the development of new analogs of 4-Amino-5-phosphonoheptanoic acid that have improved pharmacological properties, such as longer half-life, higher solubility, and greater selectivity for the NMDA receptor. Another direction is the use of 4-Amino-5-phosphonoheptanoic acid in combination with other drugs that target different aspects of the glutamatergic system, such as the metabotropic glutamate receptors (mGluRs) and the glutamate transporters. Finally, 4-Amino-5-phosphonoheptanoic acid can be used to investigate the role of the NMDA receptor in various CNS disorders, such as depression, schizophrenia, and addiction, and to develop new therapeutic strategies for these disorders.
合成法
The synthesis of 4-Amino-5-phosphonoheptanoic acid involves several steps, including the protection of the carboxylic acid group, the coupling of the protected acid with an amine, and the deprotection of the final product. The most commonly used method for the synthesis of 4-Amino-5-phosphonoheptanoic acid is the Fmoc-based solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is obtained after the cleavage of the peptide from the resin and the deprotection of the amino and carboxylic acid groups.
科学的研究の応用
4-Amino-5-phosphonoheptanoic acid has been extensively used in scientific research for its ability to selectively block the NMDA receptor and modulate the glutamatergic neurotransmission. It has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, such as learning and memory, synaptic plasticity, pain perception, epilepsy, and neurodegenerative diseases. 4-Amino-5-phosphonoheptanoic acid has also been used to study the mechanisms of action of other drugs that target the NMDA receptor and to develop new therapeutic strategies for the treatment of CNS disorders.
特性
CAS番号 |
133983-29-6 |
|---|---|
製品名 |
4-Amino-5-phosphonoheptanoic acid |
分子式 |
C7H16NO5P |
分子量 |
225.18 g/mol |
IUPAC名 |
4-amino-5-phosphonoheptanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-2-6(14(11,12)13)5(8)3-4-7(9)10/h5-6H,2-4,8H2,1H3,(H,9,10)(H2,11,12,13) |
InChIキー |
KIMRBNZIAMMDRY-UHFFFAOYSA-N |
SMILES |
CCC(C(CCC(=O)O)N)P(=O)(O)O |
正規SMILES |
CCC(C(CCC(=O)O)N)P(=O)(O)O |
同義語 |
4-amino-5-phosphonoheptanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



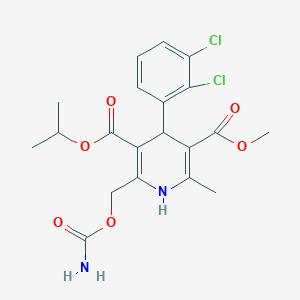
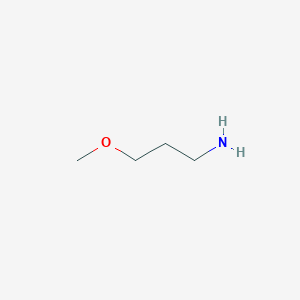
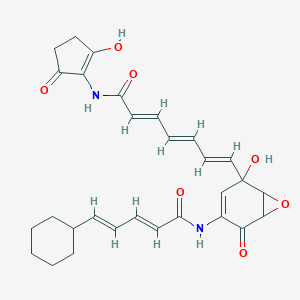
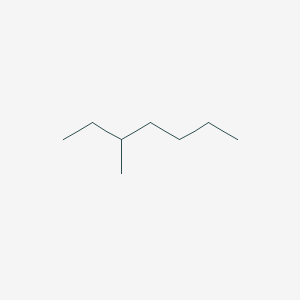
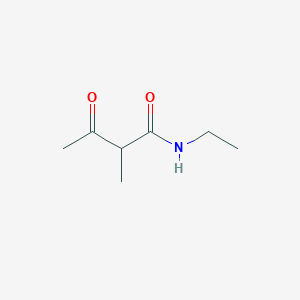
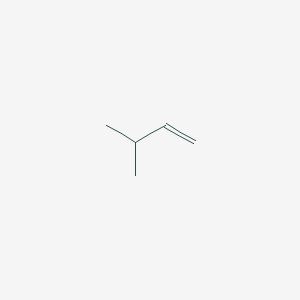
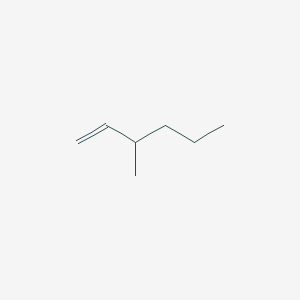
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
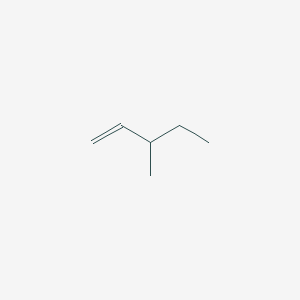
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
